N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 946200-67-5
VCID: VC5035870
InChI: InChI=1S/C20H23N3O4S/c24-19(20(25)22-15-3-4-17-18(11-15)27-9-8-26-17)21-12-16(14-5-10-28-13-14)23-6-1-2-7-23/h3-5,10-11,13,16H,1-2,6-9,12H2,(H,21,24)(H,22,25)
SMILES: C1CCN(C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CSC=C4
Molecular Formula: C20H23N3O4S
Molecular Weight: 401.48

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

CAS No.: 946200-67-5

Cat. No.: VC5035870

Molecular Formula: C20H23N3O4S

Molecular Weight: 401.48

* For research use only. Not for human or veterinary use.

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide - 946200-67-5

Specification

CAS No. 946200-67-5
Molecular Formula C20H23N3O4S
Molecular Weight 401.48
IUPAC Name N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Standard InChI InChI=1S/C20H23N3O4S/c24-19(20(25)22-15-3-4-17-18(11-15)27-9-8-26-17)21-12-16(14-5-10-28-13-14)23-6-1-2-7-23/h3-5,10-11,13,16H,1-2,6-9,12H2,(H,21,24)(H,22,25)
Standard InChI Key XGXVAJJFYBUXKB-UHFFFAOYSA-N
SMILES C1CCN(C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CSC=C4

Introduction

Structural Analysis

This compound consists of the following key structural features:

  • 2,3-Dihydro-1,4-benzodioxin moiety: This is a bicyclic ether structure often associated with bioactive molecules due to its rigidity and electron-rich nature.

  • Pyrrolidine group: A saturated five-membered nitrogen-containing heterocycle commonly found in pharmaceuticals.

  • Thiophene ring: A sulfur-containing aromatic heterocycle known for its electronic properties and presence in bioactive compounds.

  • Ethanediamide backbone: A functional group that provides hydrogen bonding capability, enhancing solubility and interaction with biological targets.

Potential Synthesis Pathways

While specific synthesis routes for this compound are unavailable in the provided sources, general methods for synthesizing related amides and benzodioxane derivatives can be applied:

  • Preparation of the Benzodioxane Intermediate:

    • The benzodioxane moiety can be synthesized by cyclization of catechol derivatives with epichlorohydrin under basic conditions .

  • Formation of the Ethanediamide Backbone:

    • Amides are typically formed via the reaction of carboxylic acid derivatives (e.g., acid chlorides) with amines. In this case, the ethanediamide could be constructed by reacting an appropriate benzodioxane derivative with a diamine precursor.

  • Incorporation of Pyrrolidine and Thiophene Groups:

    • The pyrrolidine and thiophene functionalities can be introduced through substitution reactions or via coup

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